molecular formula C26H42O8 B1681178 Sugereoside CAS No. 41743-57-1

Sugereoside

Cat. No.: B1681178
CAS No.: 41743-57-1
M. Wt: 482.6 g/mol
InChI Key: XOCBTSXQUYSHOW-UHFFFAOYSA-N
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Description

Sugereoside, also known as abbeokutone 17-O-beta-glucopyranoside or kaurane-16,17-diol-3-one 17-O-glucopyranoside, is a naturally occurring glycoside. Glycosides are compounds in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound is derived from the kaurane family of diterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sugereoside typically involves the glycosylation of kaurane derivatives. One common method is the Koenigs-Knorr reaction, which involves the reaction of a kaurane derivative with a glycosyl halide in the presence of a silver or mercury salt as a catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce kaurane diterpenoids. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of genetically engineered microorganisms to produce this compound may also be explored.

Chemical Reactions Analysis

Types of Reactions

Sugereoside can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The glycosidic bond in this compound can be hydrolyzed under acidic or enzymatic conditions to release the sugar moiety and the aglycone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be used to hydrolyze the glycosidic bond.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Free sugar moiety and aglycone.

Scientific Research Applications

    Chemistry: Sugereoside is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

    Biology: It is investigated for its role in plant metabolism and its potential as a natural product with biological activity.

    Medicine: this compound has shown potential as an anti-inflammatory and anticancer agent in preliminary studies.

    Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Sugereoside involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The anticancer activity of this compound may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Sugereoside can be compared with other glycosides, such as:

    Stevioside: A natural sweetener with similar glycosidic structure but different biological activities.

    Ginsenosides: Glycosides found in ginseng with diverse pharmacological effects.

    Saponins: A class of glycosides with soap-like properties and various biological activities.

This compound is unique due to its specific structure and the biological activities associated with the kaurane diterpenoid moiety.

Properties

IUPAC Name

14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-17,19-22,27,29-32H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBTSXQUYSHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961948
Record name 16-Hydroxy-3-oxokauran-17-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41743-57-1
Record name 17-(β-D-Glucopyranosyloxy)-16-hydroxykauran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41743-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sugereoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-3-oxokauran-17-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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